molecular formula C21H17N3O B5602505 N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide CAS No. 5747-82-0

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide

Cat. No.: B5602505
CAS No.: 5747-82-0
M. Wt: 327.4 g/mol
InChI Key: ZZMBHRGBYQHDRS-UHFFFAOYSA-N
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Description

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide is a compound that features a benzimidazole moiety, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde, followed by further functionalization. One common method involves the reaction of 1,2-phenylenediamine with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to form 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde. This intermediate is then reacted with thiosemicarbazide in ethanol at reflux temperature to yield the desired compound .

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities depending on the functional groups introduced .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide is unique due to the presence of both the benzimidazole and acetamide moieties, which can enhance its biological activity and specificity compared to other benzimidazole derivatives .

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O/c25-20(14-15-6-2-1-3-7-15)22-17-12-10-16(11-13-17)21-23-18-8-4-5-9-19(18)24-21/h1-13H,14H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMBHRGBYQHDRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351242
Record name N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5747-82-0
Record name N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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